molecular formula C14H15N3O2 B8591836 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid

1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid

Cat. No. B8591836
M. Wt: 257.29 g/mol
InChI Key: RBLMDFOYINBMJC-UHFFFAOYSA-N
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Patent
US08962671B2

Procedure details

According to this procedure 1-(2-Fluoro-phenyl)-5-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid is prepared starting from 5-Amino-1-(2-fluoro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Name
1-(2-Fluoro-phenyl)-5-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:11][C:10]([C:18]([OH:20])=[O:19])=[N:9]1.C(OC(C1C=C(N)N(C2C=CC=CC=2F)N=1)=O)C>>[C:3]1([N:8]2[C:12]([N:13]3[CH2:14][CH2:15][CH2:16][CH2:17]3)=[CH:11][C:10]([C:18]([OH:20])=[O:19])=[N:9]2)[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
1-(2-Fluoro-phenyl)-5-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=C(C=C1N1CCCC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)N)C1=C(C=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(C=C1N1CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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